11-Oxomogroside II A1 is a naturally occurring compound primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the class of cucurbitane glycosides, specifically categorized as an oxidized form of mogroside. It has gained attention for its potential biological activities, particularly its inhibitory effects on the activation of the Epstein-Barr virus early antigen and its weak inhibition of nitric oxide donors.
11-Oxomogroside II A1 is extracted from monk fruit, which is renowned for its natural sweetness and health benefits. The classification of this compound as a cucurbitane glycoside highlights its structural characteristics, which include a triterpene backbone and multiple sugar moieties. Its unique structure contributes to its distinct biological activities compared to other mogrosides .
The synthesis of 11-Oxomogroside II A1 involves several key steps:
11-Oxomogroside II A1 participates in various chemical reactions:
Common reagents used in these reactions include various oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, while reducing agents like sodium borohydride may be employed in reduction processes.
The mechanism of action for 11-Oxomogroside II A1 includes:
While specific physical properties such as density, melting point, and boiling point are not extensively documented, 11-Oxomogroside II A1 is expected to be soluble in polar solvents due to its glycosidic nature. The presence of multiple hydroxyl groups enhances its solubility and reactivity .
11-Oxomogroside II A1 has several applications in scientific research:
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